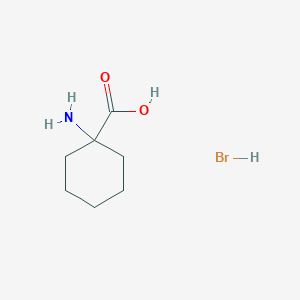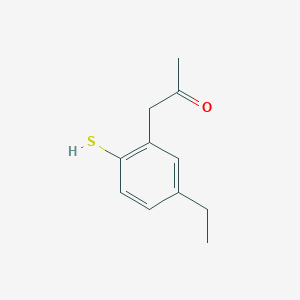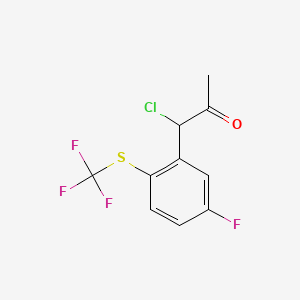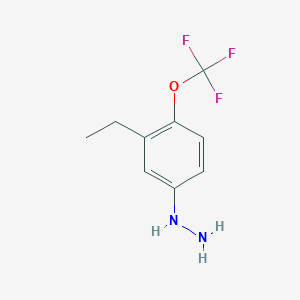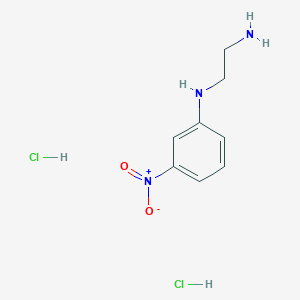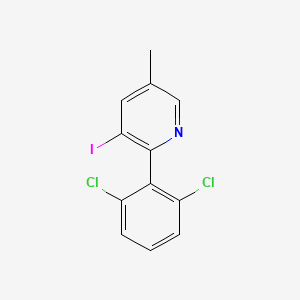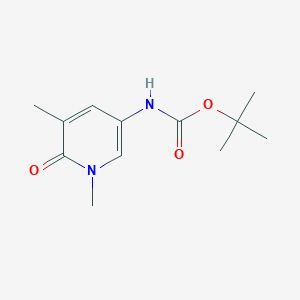
2-Amino-5-cyanothiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-cyanothiazole-4-carboxylic acid is a heterocyclic compound containing nitrogen and sulfur atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both amino and carboxylic acid functional groups makes it a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-cyanothiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often require the use of solvents like ethanol or water and may involve heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required standards for pharmaceutical or agrochemical applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-5-cyanothiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Acid chlorides or anhydrides for esterification; amines for amidation.
Major Products Formed:
Oxidation: Nitrothiazole derivatives.
Reduction: Aminothiazole derivatives.
Substitution: Esters or amides of thiazole.
Applications De Recherche Scientifique
2-Amino-5-cyanothiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes.
Industry: Utilized in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2-Amino-5-cyanothiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. In cancer research, it has been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways and inducing apoptosis .
Comparaison Avec Des Composés Similaires
2-Aminothiazole: A precursor to various sulfa drugs and used as a thyroid inhibitor.
2-Aminothiazole-4-carboxylic acid: Known for its antimicrobial and anticancer properties.
2-Amino-5-methylthiazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 2-Amino-5-cyanothiazole-4-carboxylic acid stands out due to the presence of the cyano group, which imparts unique reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds .
Propriétés
Formule moléculaire |
C5H3N3O2S |
|---|---|
Poids moléculaire |
169.16 g/mol |
Nom IUPAC |
2-amino-5-cyano-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C5H3N3O2S/c6-1-2-3(4(9)10)8-5(7)11-2/h(H2,7,8)(H,9,10) |
Clé InChI |
NEGMHCIZJDXSII-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C1=C(N=C(S1)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



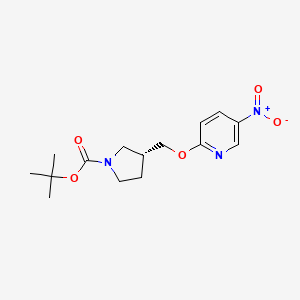
![8-chloro-3,4-dihydro-2h-benzo[1,4]oxazine HCl](/img/structure/B14037198.png)
